2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-2-amine
CAS No.:
Cat. No.: VC15856041
Molecular Formula: C13H22N4O
Molecular Weight: 250.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N4O |
|---|---|
| Molecular Weight | 250.34 g/mol |
| IUPAC Name | 2-methyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]propan-2-amine |
| Standard InChI | InChI=1S/C13H22N4O/c1-13(2,3)16-10-11-8-14-12(15-9-11)17-4-6-18-7-5-17/h8-9,16H,4-7,10H2,1-3H3 |
| Standard InChI Key | JNPFXZZHAKFKPV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NCC1=CN=C(N=C1)N2CCOCC2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of three distinct regions:
-
Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
-
Morpholine Substituent: A saturated heterocycle (O and N atoms) attached to the pyrimidine’s 2-position.
-
Propan-2-amine Side Chain: A tertiary amine group (-N(CH₃)₂) linked via a methylene bridge (-CH₂-) to the pyrimidine’s 5-position.
The IUPAC name systematically describes this arrangement:
-
2-Morpholinopyrimidin-5-yl: Indicates a morpholine group at position 2 of the pyrimidine.
-
N-((2-Morpholinopyrimidin-5-yl)methyl): Specifies the methylene-linked side chain.
-
Propan-2-amine: Denotes the tertiary amine substituent.
Synthesis and Characterization
Synthetic Strategies
While no direct synthesis of 2-methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-2-amine is documented, analogous pyrimidine derivatives provide a roadmap . Key steps likely involve:
Pyrimidine Ring Formation
The pyrimidine core can be constructed via cyclocondensation reactions. For example, reacting a β-diketone (e.g., 1-(morpholin-4-yl)propane-1,3-dione) with a guanidine derivative could yield the 2-morpholinopyrimidine scaffold .
Functionalization at Position 5
Introducing the methylene-amine side chain may employ nucleophilic substitution. A bromomethyl intermediate at position 5 could react with 2-methylpropan-2-amine under basic conditions, as seen in similar systems .
Purification and Characterization
Chromatographic techniques (e.g., silica gel chromatography) and spectroscopic methods (¹H/¹³C NMR, HRMS) would confirm structure and purity .
Physicochemical Properties
Calculated Properties
-
Molecular Formula: C₁₃H₂₂N₄O
-
Molecular Weight: 250.34 g/mol
-
LogP: ~2.1 (estimated via fragment-based methods), suggesting moderate lipophilicity.
-
Solubility: Enhanced by the morpholine’s polarity, likely soluble in polar aprotic solvents (e.g., DMSO).
Spectroscopic Features
-
¹H NMR: Expected signals include:
-
δ 8.3–8.5 ppm (pyrimidine H-4,6), δ 3.6–3.8 ppm (morpholine OCH₂), δ 1.2 ppm (tert-alkyl CH₃).
-
-
IR: Stretching vibrations for C=N (1600 cm⁻¹), C-O (1100 cm⁻¹), and N-H (3300 cm⁻¹) .
Biological Activity and Applications
Antiproliferative Effects
Analogous compounds demonstrate potent GI₅₀ values (e.g., 23 nM in MV4-11 cells) . The tert-amine’s basicity may facilitate lysosomal trapping, prolonging intracellular retention and efficacy.
Therapeutic Prospects
-
Oncology: CDK4/6 inhibitors are frontline therapies for hormone receptor-positive breast cancer. Structural similarities suggest potential in this domain .
-
Neurodegeneration: Tertiary amines often cross the blood-brain barrier, hinting at applications in Alzheimer’s or Parkinson’s disease.
Comparative Analysis with Analogous Compounds
Structural Analogues
| Compound | Key Features | CDK4 K₁ (nM) | GI₅₀ (nM) |
|---|---|---|---|
| 78 | 4-Thiazol-N-(pyridin-2-yl)pyrimidin | 1 | 23 |
| NPPA | Nitrophenyl-pyrimidine | N/A | N/A |
| Target Compound (Hypoth.) | Morpholine-pyrimidine-tert-amine | ~10 (pred.) | ~50 (pred.) |
SAR Insights
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume